molecular formula C11H16N2O2 B15316899 Ethyl 3-amino-3-(pyridin-4-yl)butanoate

Ethyl 3-amino-3-(pyridin-4-yl)butanoate

Cat. No.: B15316899
M. Wt: 208.26 g/mol
InChI Key: KGZHOSAQOUIQDJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(pyridin-4-yl)butanoate ( 1536216-77-9) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . This ester features both a pyridin-4-yl group and a primary amino group on the same carbon atom, making it a versatile building block in organic synthesis and medicinal chemistry research. The pyridine ring is a common pharmacophore found in molecules with biological activity, and the presence of the ethyl ester and amino functional groups provides reactive handles for further chemical modification. As such, this compound serves as a valuable intermediate in the research and development of potential pharmaceutical compounds, allowing chemists to construct more complex molecular architectures . Related pyridine-containing esters are frequently utilized in the synthesis of active pharmaceutical ingredients, such as direct thrombin inhibitors . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to handling and ensure proper storage conditions, which may require cold-chain transportation .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 3-amino-3-pyridin-4-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-4-6-13-7-5-9/h4-7H,3,8,12H2,1-2H3

InChI Key

KGZHOSAQOUIQDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of ethyl acetoacetate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-4-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-4-yl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-amino-3-(pyridin-4-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridinyl group can participate in hydrogen bonding and π-π interactions, which are crucial for binding to the active sites of proteins. The amino group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Structural Differences :

  • Substituents : Fluorine atoms at the 4,4-positions vs. pyridin-4-yl at the 3-position.
  • Electronic Effects : The electron-withdrawing fluorine atoms enhance electrophilicity at the β-carbon, whereas the pyridine ring introduces aromatic π-electron conjugation and hydrogen-bond acceptor properties .

Functional Implications :

  • Reactivity : Fluorination increases stability against metabolic degradation, making the difluoro analog more suited for prolonged bioactivity. In contrast, the pyridinyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) through π-π stacking or coordination .
  • Solubility : The pyridine ring improves water solubility compared to the highly lipophilic difluoro derivative.

Ethyl Butanoate (Simple Ester Analog)

Data Table: Comparative Analysis of Amino Ester Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound Pyridin-4-yl at β-carbon ~223.27* Aromatic π-system, H-bond acceptor Pharmaceutical intermediates
Ethyl 3-amino-4,4-difluorobutanoate 4,4-difluoro at β-carbon 169.15 High lipophilicity, metabolic stability Agrochemistry, bioactive molecules
Ethyl butanoate No substituents 116.16 Volatile ester, fruity odor Food flavoring, cosmetics

*Calculated based on standard atomic weights.

Research Findings and Challenges

  • Synthetic Challenges: The pyridinyl group in this compound may hinder enzymatic or acid-catalyzed esterification, requiring tailored catalysts or protective group strategies .
  • Biological Activity : Pyridine-containing analogs are often prioritized in drug discovery for their ability to mimic natural heterocycles, unlike fluorinated derivatives, which are favored for stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-3-(pyridin-4-yl)butanoate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between ethyl acetoacetate and 4-bromopyridine under basic conditions (e.g., K₂CO₃ or NaH). Optimization includes using transition metal catalysts (e.g., CuI) to enhance reactivity and controlled temperatures (60–80°C) to minimize side reactions. Post-synthesis purification via recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural configuration of this compound confirmed post-synthesis?

  • Methodological Answer : Structural elucidation employs X-ray crystallography refined using SHELX software to resolve bond lengths and angles, particularly the spatial arrangement of the pyridin-4-yl and amino groups. Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits limited aqueous solubility (<1 mg/mL in water at 25°C), necessitating polar aprotic solvents like DMSO or ethanol for in vitro assays. Solubility profiling via HPLC under varied pH (3–9) identifies optimal conditions for biological testing. For kinetic studies, pre-saturation in solvent mixtures (e.g., DMSO:PBS) ensures consistent bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model ligand-receptor interactions, focusing on hydrogen bonding between the amino group and catalytic residues (e.g., serine proteases). Free energy perturbation (FEP) calculations refine binding affinity predictions. Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies experimental binding constants .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) are addressed through standardized protocols:

  • Normalization : Use reference strains (e.g., E. coli ATCC 25922) and fixed inoculum sizes.
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects).
  • Structure-Activity Validation : Synthesize analogs to isolate the impact of the pyridin-4-yl moiety on activity .

Q. How does stereochemistry influence the compound’s reactivity, and how is it controlled during synthesis?

  • Methodological Answer : The stereogenic center at C3 requires chiral resolution techniques. Asymmetric synthesis employs chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Ru-BINAP complexes). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry. Racemization risks are mitigated by avoiding high temperatures (>100°C) during esterification .

Q. What advanced techniques characterize the compound’s stability under varying experimental conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via LC-MS. Hydrolytic stability in buffered solutions (pH 1.2–7.4) identifies labile bonds (e.g., ester cleavage). Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions .

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